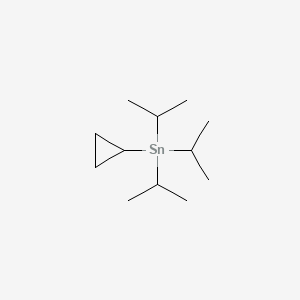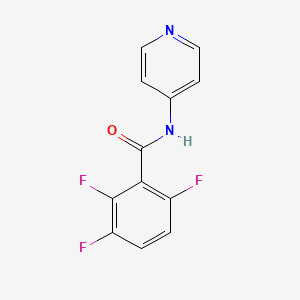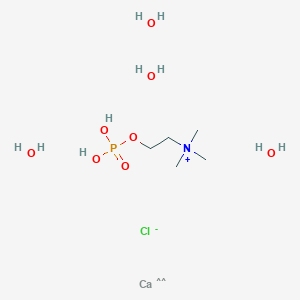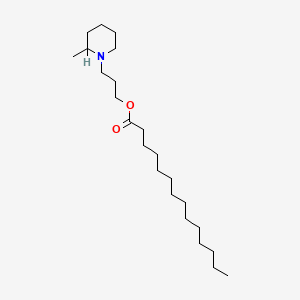
Tetradecanoic acid, 3-(2'-methylpiperidino)propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of tetradecanoic acid with 3-(2’-methylpiperidino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Hydrolysis: Tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
科学的研究の応用
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol, which may interact with cellular enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
類似化合物との比較
Similar Compounds
Tetradecanoic acid, propyl ester: Similar ester derivative with a propyl group instead of the 3-(2’-methylpiperidino)propyl group.
Ethyl myristate: An ester of tetradecanoic acid with an ethyl group.
Uniqueness
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 3-(2’-methylpiperidino)propyl group, which imparts distinct chemical and biological properties compared to other esters of tetradecanoic acid. This unique structure allows for specific interactions and applications that are not possible with simpler ester derivatives.
特性
CAS番号 |
64038-90-0 |
|---|---|
分子式 |
C23H45NO2 |
分子量 |
367.6 g/mol |
IUPAC名 |
3-(2-methylpiperidin-1-yl)propyl tetradecanoate |
InChI |
InChI=1S/C23H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-21-16-20-24-19-15-14-17-22(24)2/h22H,3-21H2,1-2H3 |
InChIキー |
VRNDXFKUQLCBRG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCCCN1CCCCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)

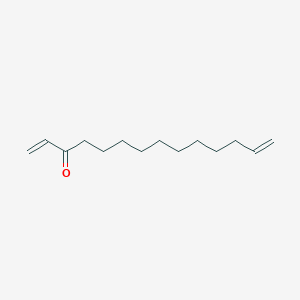

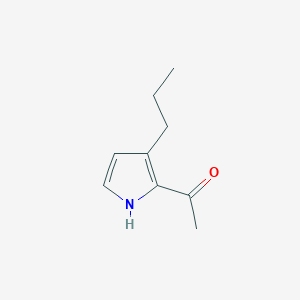
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
